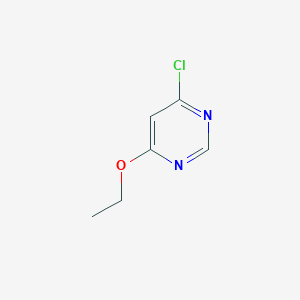

4-Chloro-6-ethoxypyrimidine

Descripción

Historical Context and Discovery

The historical development of this compound traces its origins to the broader evolution of pyrimidine chemistry, which began in the late nineteenth century. The foundation for pyrimidine synthesis was established in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative through the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This pioneering work established the use of phosphorus oxychloride as a critical reagent in pyrimidine chemistry, a methodology that would later prove essential for the synthesis of halogenated pyrimidine derivatives.

The systematic study of pyrimidines commenced in 1884 with the work of Pinner, who developed methods for synthesizing derivatives by condensing ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methodology to include the formal nomenclature system, as he first proposed the name "pyrimidin" in 1885. The Pinner reaction, described by Adolf Pinner in 1877, established the acid-catalyzed reaction of nitriles with alcohols to form imino ester salts, providing a fundamental synthetic pathway that would influence later developments in ethoxy-substituted pyrimidine chemistry.

The specific development of this compound emerged from advances in nucleophilic substitution reactions on halogenated pyrimidines. The compound's synthesis likely developed through adaptation of established methodologies for preparing related ethoxy-substituted heterocycles, building upon the foundational understanding of pyrimidine reactivity patterns established by early researchers. The compound's current availability through commercial suppliers indicates its established role in contemporary synthetic chemistry applications.

Significance in Pyrimidine Chemistry

This compound occupies a position of considerable importance within pyrimidine chemistry due to its unique combination of electronic and steric properties conferred by the chloro and ethoxy substituents. The compound belongs to the broader class of diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. Specifically, pyrimidines possess nitrogen atoms at positions 1 and 3, distinguishing them from other diazines such as pyrazine and pyridazine.

The significance of pyrimidine derivatives extends far beyond synthetic chemistry applications, as these compounds serve as fundamental building blocks in biological systems. Three major nucleobases found in nucleic acids—cytosine, thymine, and uracil—are pyrimidine derivatives, highlighting the critical role of this heterocyclic system in biochemistry. This biological relevance underscores the importance of understanding synthetic pyrimidine derivatives such as this compound, which may serve as precursors or analogs for biologically active compounds.

The electronic properties of this compound reflect the influence of both electron-withdrawing and electron-donating substituents. The chloro group at position 4 acts as an electron-withdrawing substituent, increasing the electrophilic character of the pyrimidine ring and facilitating nucleophilic substitution reactions. Conversely, the ethoxy group at position 6 provides electron-donating character through resonance effects, creating a compound with balanced reactivity patterns. The predicted pKa value of -1.14 indicates the compound's acidic nature, consistent with the electron-withdrawing influence of the chloro substituent.

Contemporary research applications of this compound primarily focus on its utility as a synthetic intermediate. The compound's dual functionality enables participation in diverse chemical transformations, including nucleophilic substitution reactions at the chloro-substituted position and potential hydrolysis or transetherification reactions involving the ethoxy group. These properties make it valuable for constructing more complex heterocyclic structures and developing pharmaceutical intermediates.

Position within Heterocyclic Compound Classification

This compound falls within the systematic classification framework established for heterocyclic compounds, specifically occupying a defined position within the Chemical Patent Classification system. According to the United States Patent and Trademark Office classification guidelines, heterocyclic compounds containing single heterocycles are classified within the range C07D 203/00 through C07D 347/00. This classification system provides a structured approach to categorizing the vast array of heterocyclic compounds based on ring size, heteroatom content, and substitution patterns.

Within this classification framework, pyrimidine derivatives such as this compound are categorized based on their six-membered ring structure containing two nitrogen heteroatoms. The systematic approach to heterocyclic classification considers both the fundamental ring system and the nature of substituents attached to the ring. The presence of halogen and alkoxy substituents further refines the classification position of this compound within the broader pyrimidine category.

The compound's classification significance extends to its relationship with other substituted pyrimidines. Related compounds such as 4-Chloro-6-methoxypyrimidine, which differs only in the alkoxy chain length, share similar classification positions but exhibit distinct physicochemical properties. The methoxy analog possesses a molecular weight of 144.56 compared to this compound's molecular weight of 158.59, illustrating how structural modifications affect compound properties while maintaining classification relationships.

The classification framework also encompasses consideration of synthetic accessibility and chemical reactivity patterns. Compounds classified within the same categories typically exhibit similar synthetic methodologies and reaction pathways. For instance, the preparation of 4-Chloro-6-methoxypyrimidine derivatives through phosphorus oxychloride-mediated reactions provides insight into likely synthetic approaches for this compound. This classification-based understanding facilitates prediction of chemical behavior and development of synthetic strategies for related compounds.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects the compound's role as a versatile synthetic intermediate in heterocyclic chemistry. Current investigations focus primarily on synthetic methodology development, structural modification studies, and applications in pharmaceutical intermediate synthesis. The compound's availability through specialized chemical suppliers indicates sustained research interest and commercial relevance in synthetic chemistry applications.

Recent research trends emphasize the development of efficient synthetic pathways for preparing substituted pyrimidines with diverse functional group combinations. The establishment of reliable synthetic routes to compounds such as this compound supports broader research programs aimed at developing pharmaceutical intermediates and agrochemical precursors. The compound's predicted physicochemical properties, including its boiling point of 241°C and density of 1.235, provide essential data for process development and scale-up considerations.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₆H₇ClN₂O | - |

| Molecular Weight | 158.59 | g/mol |

| Chemical Abstracts Service Number | 28824-78-4 | - |

| Boiling Point | 241 | °C |

| Density | 1.235 | g/cm³ |

| Flash Point | 99 | °C |

| Predicted pKa | -1.14 ± 0.18 | - |

Comparative studies with related pyrimidine derivatives continue to provide insights into structure-activity relationships within this chemical class. Research on 4-Chloro-6-methoxypyrimidine, which shares the same substitution pattern but features a methoxy group instead of ethoxy, reveals the influence of alkoxy chain length on compound properties. Such comparative investigations inform the design of new pyrimidine derivatives with tailored properties for specific applications.

The current research trajectory indicates growing interest in developing more efficient synthetic methodologies for preparing ethoxy-substituted pyrimidines. Traditional approaches often rely on multi-step synthetic sequences involving nucleophilic substitution reactions, but contemporary research explores alternative pathways that may offer improved yields and reduced environmental impact. The development of such methodologies directly supports the continued availability and application of compounds like this compound in research and development activities.

Propiedades

IUPAC Name |

4-chloro-6-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCOOVSGHCFPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596809 | |

| Record name | 4-Chloro-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28824-78-4 | |

| Record name | 4-Chloro-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation from 4-Chloro-6-methoxypyrimidine

A common synthetic approach involves the conversion of 4-chloro-6-methoxypyrimidine to 4-chloro-6-ethoxypyrimidine by nucleophilic substitution of the methoxy group with an ethoxy group. This can be achieved via an alkoxide substitution reaction under controlled conditions.

- Reaction Conditions: The reaction typically uses sodium ethoxide or potassium ethoxide as the nucleophile in an appropriate solvent such as ethanol or anhydrous organic solvents.

- Temperature: The reaction is carried out under reflux conditions, generally between 70°C and 110°C.

- Time: Reaction times vary from 3 to 8 hours depending on the scale and catalyst presence.

Preparation via Halogenation and Subsequent Etherification

Another method involves the initial synthesis of 4,6-dichloropyrimidine followed by selective substitution of the chlorine at the 6-position with an ethoxy group.

Step 1: Synthesis of 4,6-Dichloropyrimidine

This intermediate can be synthesized by reacting 4-chloro-6-methoxypyrimidine with phosphorus oxychloride in the presence of anhydrous organic amines such as triethylamine or N,N-diisopropylethylamine. The reaction is conducted at 70–115°C for 3–8 hours. Excess phosphorus oxychloride is removed by reduced pressure distillation (65–100°C, -0.06 to -0.095 MPa). The reaction mixture is then cooled and quenched in ice water, extracted with organic solvents like ethylene dichloride or methylene dichloride, and crystallized to yield 4,6-dichloropyrimidine with high purity and yield (purity >99%, yield ~95%).Step 2: Selective Substitution of 6-Chlorine with Ethoxy Group

The 6-chlorine atom can be selectively substituted by reacting 4,6-dichloropyrimidine with ethanol or sodium ethoxide, converting it into this compound. This step requires careful control of reaction parameters to avoid substitution at the 4-position.

Alternative Preparation via Hydroxy Intermediate

The preparation of this compound can also proceed from 4-chloro-6-hydroxypyrimidine, which itself is prepared by reacting 4-chloro-6-methoxypyrimidine with hydrogen halides (e.g., HCl) in suitable solvents. This reaction proceeds smoothly with elimination of methyl halide gas, facilitating easy purification.

- Conversion of 4-chloro-6-hydroxypyrimidine to this compound

The hydroxy group at the 6-position can be transformed into an ethoxy group through etherification using ethanol in the presence of acid catalysts or via Williamson ether synthesis using sodium ethoxide.

Summary of Key Reaction Parameters

Research Findings and Practical Considerations

- The use of phosphorus oxychloride as a chlorinating agent is preferred over phosgene due to lower toxicity and better handling safety, although precautions are still necessary.

- Anhydrous organic amines serve both as bases and reaction media, improving yield and reducing by-products.

- Organic solvent extraction and crystallization techniques are critical for obtaining high-purity products.

- Recycling of organic solvents such as ethylene dichloride or methylene dichloride is feasible, reducing environmental impact and production costs.

- Control of pH during quenching and crystallization affects the purity and yield of the final product.

- The substitution reactions require careful temperature and time control to avoid over-substitution or side reactions.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-6-ethoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium ethoxide or amines in ethanol or other solvents.

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reagents such as lithium aluminum hydride or other reducing agents.

Major Products Formed:

Nucleophilic Substitution: Products include various substituted pyrimidines.

Oxidation: Products include sulfone derivatives.

Reduction: Products include amine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, 4-chloro-6-ethoxypyrimidine has been tested against various bacterial strains, demonstrating promising results in inhibiting growth. A study reported that derivatives of this compound could be effective against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .

Anticancer Properties

Pyrimidines have been investigated for their anticancer activities. Specifically, this compound and its derivatives have shown cytotoxic effects on cancer cell lines in vitro. These findings suggest that modifications of this compound could lead to the development of new cancer therapies .

Agrochemicals

The compound's structure allows it to serve as a building block for agrochemical products, particularly herbicides and fungicides. Its chlorinated pyrimidine structure is instrumental in developing compounds that can inhibit specific enzyme pathways in plants or pathogens .

Pharmaceutical Intermediates

This compound serves as an intermediate in synthesizing more complex pharmaceutical agents. Its ability to undergo further chemical transformations (e.g., Suzuki-Miyaura coupling) makes it valuable in medicinal chemistry .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-chloro-6-ethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of various bioactive derivatives . The electronic effects of the chloro substituent and the aza substituent play a crucial role in these reactions .

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 4-Chloro-6-ethoxypyrimidine, highlighting differences in substituents and their implications:

Reactivity and Functionalization

- The chloro group at position 4 in all analogues is highly reactive toward amines, thiols, and Suzuki-Miyaura cross-coupling partners. However, the ethoxy group at position 6 in this compound exhibits moderate electron-donating effects, slightly deactivating the ring compared to methyl or methoxy substituents .

- Ethoxy’s larger size may slow substitution rates compared to methoxy but enhance stability in acidic conditions .

Physical and Chemical Properties

- Solubility: Ethoxy-substituted compounds (e.g., this compound) show higher solubility in ethanol and DMSO than methyl or chloro derivatives .

- Melting Points : Bulky substituents like ethyl (e.g., 4-Chloro-6-ethyl-2-methylpyrimidine) increase melting points due to enhanced van der Waals interactions .

Actividad Biológica

4-Chloro-6-ethoxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities and applications in pharmaceutical and agricultural chemistry. This article explores its synthesis, biological effects, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and features a chloro substituent at the 4-position and an ethoxy group at the 6-position of the pyrimidine ring. This structural configuration is crucial for its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves reactions that introduce the chloro and ethoxy groups onto the pyrimidine nucleus. Various synthetic routes have been reported, emphasizing methods that improve yield and purity while minimizing environmental impact. For example, one method utilizes phosphorus oxychloride in a controlled reaction environment to enhance safety and efficiency .

Antiviral and Anticancer Properties

Research indicates that this compound serves as a key intermediate in the development of antiviral and anticancer agents. It has been shown to enhance the efficacy of treatments by acting on specific viral enzymes or cancer cell pathways. For instance, studies have demonstrated its potential to inhibit viral replication by targeting nucleic acid synthesis .

Enzyme Inhibition

The compound has also been investigated for its role in enzyme inhibition, particularly concerning cytochrome P450 enzymes. These enzymes are critical for drug metabolism and detoxification processes. The interaction of this compound with these enzymes can lead to altered metabolic pathways, which is essential for understanding drug interactions and toxicity .

Case Studies

- Antiviral Activity : A study highlighted the effectiveness of this compound derivatives against specific viral strains, demonstrating significant reductions in viral load in treated cell cultures.

- Anticancer Efficacy : In vitro studies have shown that compounds derived from this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential for further development as chemotherapeutic agents.

Pharmaceutical Development

This compound is extensively used as an intermediate in synthesizing pharmaceuticals aimed at treating viral infections and cancer. Its ability to modify biological pathways makes it a valuable component in drug design .

Agricultural Chemicals

In agriculture, this compound contributes to developing herbicides and fungicides, enhancing crop protection strategies. Its efficacy against specific pests and pathogens supports sustainable agricultural practices .

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | C₅H₅ClN₂O |

| Synthesis Method | Phosphorus oxychloride-based methods |

| Biological Activities | Antiviral, anticancer, enzyme inhibition |

| Applications | Pharmaceuticals, agricultural chemicals |

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-ethoxypyrimidine, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis approach is typically employed, starting with halogenation or functionalization of a pyrimidine precursor. For example, nucleophilic substitution reactions using ethoxide ions under anhydrous conditions (e.g., in THF or DCM) at reflux temperatures (~60–80°C) can introduce the ethoxy group. Critical parameters include stoichiometric control of the chlorinating agent (e.g., POCl₃) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . Reaction optimization may involve adjusting solvent polarity, temperature, and catalyst use (e.g., DMAP) to minimize side products like 6-hydroxypyrimidine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Combined spectroscopic and chromatographic methods are essential:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm substituent positions (e.g., ethoxy at C6, chloro at C4) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., Cl and N signatures) .

- HPLC : Monitor purity (>95%) using C18 columns with UV detection at 254 nm .

Q. How does this compound behave under varying pH and temperature conditions?

Methodological Answer: Stability studies involve stress testing:

- Hydrolytic stability : Incubate in buffers (pH 1–13) at 25–60°C, monitoring degradation via HPLC. Chlorine substituents enhance resistance to hydrolysis at neutral pH but may degrade under strong acids/bases .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for pyrimidines) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model electronic properties:

- Electrostatic potential maps : Identify electrophilic sites (e.g., C4 chloro group) prone to nucleophilic attack .

- Transition state analysis : Simulate reaction pathways for substitutions (e.g., ethoxy replacement by amines) using hybrid functionals that include exact exchange corrections .

- Solvent effects : Incorporate polarizable continuum models (PCM) to account for solvent polarity on reaction kinetics .

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions involving this compound?

Q. How can molecular docking elucidate interactions between this compound and biological targets?

Methodological Answer:

- Target preparation : Retrieve protein structures (e.g., kinases) from PDB; optimize hydrogen bonding networks.

- Docking simulations : Use AutoDock Vina to assess binding affinities. The chloro and ethoxy groups may form halogen bonds or hydrophobic contacts with active-site residues .

- MD validation : Run 100-ns molecular dynamics simulations (AMBER force field) to evaluate complex stability .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

Methodological Answer: Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .

- Structural analogs : Compare substituent effects (e.g., 4-chloro vs. 4-methyl) using matched molecular pair analysis .

- Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from heterogeneous studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.